molecular formula C16H16N4OS2 B2367246 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207024-99-4

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2367246
CAS RN: 1207024-99-4
M. Wt: 344.45
InChI Key: ILAUOELFUUSYLA-UHFFFAOYSA-N
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Description

The compound “2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C16H21N3OS. It is a derivative of imidazole and thiazole, two types of organic compounds that contain nitrogen, sulfur, and carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C16H21N3OS. It contains an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a thiazole ring (a five-membered ring containing one sulfur atom and one nitrogen atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

The compound belongs to a class of substances used in synthesizing heterocyclic compounds through cascade reactions. Such materials have proven to be pivotal in creating a variety of heterocycles with high atom economy. For example, thioureido-acetamides, which share a functional group similarity with the mentioned compound, have been utilized to produce 2-iminothiazoles, thioparabanic acids, and other heterocycles efficiently. These syntheses are valuable for developing new materials with potential applications in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).

Anticancer Activities

Significant research has been conducted on the anticancer activities of derivatives of this compound. For instance, certain derivatives have been synthesized and tested against a panel of human tumor cell lines, exhibiting reasonable anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012). Another study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar in structure to the compound , showed high selectivity and apoptosis-inducing potential in human lung adenocarcinoma cells (Evren et al., 2019).

Antioxidant and Antimicrobial Properties

Compounds structurally related to "2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" have been explored for their antioxidant and antimicrobial properties. For example, a study on the synthesis and evaluation of benzimidazole–thiazole derivatives as anticancer agents revealed that some synthesized compounds also showed promising antioxidant activity, highlighting the multifunctional potential of such chemicals (Nofal et al., 2014). Additionally, imidazole derivatives targeting dihydropteroate synthase enzyme have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the broad-spectrum potential of compounds within this chemical family (Daraji et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources.

Future Directions

Given the reported antimicrobial activity of related compounds , this compound could potentially be explored for its biological activity. Further studies could also focus on its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-11-3-5-12(6-4-11)13-9-18-16(20(13)2)23-10-14(21)19-15-17-7-8-22-15/h3-9H,10H2,1-2H3,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAUOELFUUSYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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